(4-(3,3-Dimethylureido)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

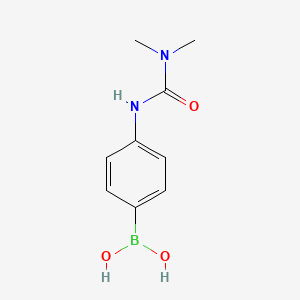

(4-(3,3-Dimethylureido)phenyl)boronic acid is an organic compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a phenyl ring substituted with a dimethylureido group and a boronic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,3-Dimethylureido)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with dimethylurea to form the intermediate 4-(3,3-dimethylureido)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3,3-Dimethylureido)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The dimethylureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Nucleophiles such as amines or alcohols can react with the dimethylureido group under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenol derivatives.

Substitution: Substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(3,3-Dimethylureido)phenyl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(3,3-Dimethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the dimethylureido group, making it less versatile in certain synthetic applications.

4-Formylphenylboronic Acid: Contains a formyl group instead of a dimethylureido group, leading to different reactivity and applications.

4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts different electronic properties and reactivity.

Uniqueness

(4-(3,3-Dimethylureido)phenyl)boronic acid is unique due to the presence of the dimethylureido group, which provides additional sites for chemical modification and enhances its reactivity in certain reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials.

Biologische Aktivität

(4-(3,3-Dimethylureido)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H16B1N1O2

- Molecular Weight : 209.06 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to inhibit various enzymes and receptors involved in cellular processes. For instance, boronic acids are known to interact with serine proteases and other enzymes critical for bacterial survival and proliferation.

Antimicrobial Activity

Research has shown that boronic acids exhibit significant antimicrobial properties. A study on related phenylboronic acids revealed their effectiveness against various bacterial strains, including Vibrio harveyi and V. parahaemolyticus. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 100 µg/mL, demonstrating their potential as antibacterial agents .

Anticancer Potential

The anticancer activity of boronic acids is linked to their ability to inhibit proteasomes, which play a crucial role in regulating cell cycle and apoptosis. Studies have indicated that phenylboronic acid derivatives can induce apoptosis in cancer cells by disrupting the proteasome function. This mechanism has been explored in various cancer models, showcasing the potential for therapeutic applications in oncology.

Table 1: Antimicrobial Efficacy of Boronic Acids

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 76.7 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

This table summarizes the antimicrobial efficacy of selected boronic acids against Vibrio species, indicating that this compound exhibits competitive activity among its peers.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 50 mg/mL |

|---|---|

| Quercetin | 79.02 ± 0.17 |

| PBA | 59.00 ± 0.18 |

| PBA-Qt Nanoparticles | 84.2 ± 0.12 |

This comparison highlights the antioxidant activity of this compound derivatives when combined with quercetin, showcasing enhanced efficacy in scavenging free radicals .

Eigenschaften

IUPAC Name |

[4-(dimethylcarbamoylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c1-12(2)9(13)11-8-5-3-7(4-6-8)10(14)15/h3-6,14-15H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGGSLKFJQGEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)N(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.